2-Chloro-3-hydrazinylquinoxaline
Description
Significance of Quinoxaline (B1680401) Scaffolds in Medicinal Chemistry and Materials Science
The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry. mdpi.com This is due to its versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.netsapub.org The presence of nitrogen atoms within the heterocyclic ring allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. nih.gov
In the realm of materials science, quinoxaline derivatives are utilized in the creation of fluorescent materials, organic semiconductors, and corrosion inhibitors. mdpi.com Their inherent aromaticity and tunable electronic properties make them ideal candidates for these advanced applications. openaccessjournals.com
Overview of Heterocyclic Compounds with Biological Relevance
Heterocyclic compounds are fundamental to life, forming the core structures of essential biomolecules such as DNA, RNA, vitamins, and amino acids. ijpsr.infonumberanalytics.com Their structural diversity and ability to interact with biological targets have made them a major focus of drug discovery efforts. Many blockbuster drugs, including antibiotics like penicillin and antiviral agents, feature heterocyclic rings that are critical to their therapeutic effects. numberanalytics.com The broad utility of these compounds stems from the unique physicochemical properties imparted by the heteroatoms, which influence factors like solubility, polarity, and the ability to form hydrogen bonds. openaccessjournals.com
Research Landscape of Halogenated Quinoxaline Derivatives
The introduction of halogen atoms into the quinoxaline scaffold has been a key strategy for modulating its biological activity. nih.gov Halogenation can enhance the lipophilicity of a molecule, improving its ability to cross cell membranes, and can also influence its binding affinity to target proteins through halogen bonding and other non-covalent interactions. acs.org Research has shown that halogenated quinoxaline derivatives exhibit a range of biological activities, including acting as kinase inhibitors for cancer therapy and possessing antimicrobial properties. nih.govresearchgate.net The position and nature of the halogen substituent can have a significant impact on the compound's potency and selectivity. nih.gov
Rationale for Investigating 2-Chloro-3-hydrazinylquinoxaline
The compound this compound is of particular interest due to the presence of two reactive functional groups: a chloro group and a hydrazinyl group. The chloro atom at the 2-position is susceptible to nucleophilic substitution, providing a handle for further chemical modification. researchgate.net The hydrazinyl moiety is a versatile functional group known to be a key pharmacophore in a variety of biologically active compounds, including those with antimicrobial and anti-inflammatory activities. nih.gov
Recent studies have begun to explore the potential of this compound as an antifungal agent. plos.orgnih.gov Research has shown its effectiveness against various Candida and Aspergillus species, highlighting its potential as a lead compound for the development of new antifungal therapies. plos.orgnih.govresearchgate.net The combination of the quinoxaline core, a known biologically active scaffold, with the reactive chloro and hydrazinyl groups makes this compound a compelling target for further investigation in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chloroquinoxalin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNZCIFRICALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394749 | |
| Record name | 2-chloro-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51347-93-4 | |
| Record name | 2-chloro-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Precursor Chemistry
Strategies for the Preparation of 2-Chloro-3-hydrazinylquinoxaline
The principal strategy for synthesizing this compound hinges on the reactivity of the 2,3-dichloroquinoxaline (B139996) intermediate. This approach allows for a selective and controlled introduction of the hydrazinyl group.
This synthetic pathway is favored due to the commercial availability and relatively straightforward preparation of the 2,3-dichloroquinoxaline starting material. arabjchem.orgarabjchem.org The presence of two chlorine atoms on the quinoxaline (B1680401) core makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. arabjchem.orgarabjchem.orgbohrium.comresearchgate.net
The journey to 2,3-dichloroquinoxaline typically begins with readily available and inexpensive starting materials like o-phenylenediamine (B120857) and oxalic acid. google.com One common method involves the condensation of o-phenylenediamine with diethyl oxalate (B1200264) to form 1,4-dihydroquinoxaline-2,3-dione. vulcanchem.com This intermediate is then subjected to chlorination.
Several chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being the most prevalent. vulcanchem.comchemicalbook.com For instance, refluxing quinoxaline-2,3(1H,4H)-dione with POCl₃ yields 2,3-dichloroquinoxaline. chemicalbook.com Another approach involves the reaction of 2,3-dihydroxyquinoxaline (B1670375) with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com A "one-pot" method has also been developed, starting from o-phenylenediamine and oxalic acid, using silica (B1680970) gel or methanesulfonic acid as a catalyst, which simplifies the process by omitting the isolation of intermediates. google.com
| Starting Materials | Reagents | Intermediate | Final Product | Yield (%) |
| o-Phenylenediamine, Diethyl oxalate | 1. Reflux | 1,4-Dihydroquinoxaline-2,3-dione | 2,3-Dichloroquinoxaline | 85 |
| Quinoxaline-2,3(1H,4H)-dione | POCl₃ | - | 2,3-Dichloroquinoxaline | 92-98 |
| 2,3-Dihydroxyquinoxaline | SOCl₂, DMF | - | 2,3-Dichloroquinoxaline | 98 |
| o-Phenylenediamine, Oxalic acid | Silica gel or Methanesulfonic acid, Chlorinating agent | - | 2,3-Dichloroquinoxaline | Not specified |
This table summarizes common synthetic routes to 2,3-dichloroquinoxaline.
With 2,3-dichloroquinoxaline in hand, the next crucial step is the selective nucleophilic substitution of one of the chlorine atoms with a hydrazinyl group. This is typically achieved by reacting 2,3-dichloroquinoxaline with hydrazine (B178648) hydrate (B1144303). arabjchem.orgvulcanchem.com The electron-withdrawing nature of the quinoxaline ring system facilitates this aromatic nucleophilic substitution. bohrium.com
The reaction is generally carried out in a suitable solvent, such as methanol (B129727). vulcanchem.com The hydrazine acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom and displacing it to form this compound. arabjchem.org
The conditions for the reaction between 2,3-dichloroquinoxaline and hydrazine hydrate can be controlled to favor the formation of the mono-substituted product, this compound, over the di-substituted product. arabjchem.org This selectivity is a key aspect of the synthesis. Factors such as the stoichiometry of the reactants, reaction temperature, and reaction time are critical parameters that can be optimized to maximize the yield of the desired compound. For example, using a controlled amount of hydrazine hydrate helps to prevent the substitution of the second chlorine atom. arabjchem.org The reaction to produce this compound from 2,3-dichloroquinoxaline and hydrazine hydrate in methanol has been reported to yield the target compound in 75% yield. vulcanchem.com
| Reactants | Reagent | Solvent | Product | Yield (%) |
| 2,3-Dichloroquinoxaline | Hydrazine hydrate | Methanol | This compound | 75 |
This table outlines the nucleophilic substitution step in the synthesis of this compound.
Stereochemical Considerations in Synthesis
For the specific synthesis of this compound, as described through the 2,3-dichloroquinoxaline intermediate, there are no chiral centers created in the final molecule or its direct precursors. Therefore, stereochemical considerations such as enantioselectivity or diastereoselectivity are not a primary concern in this particular synthetic sequence. The quinoxaline ring itself is planar.
Iii. Chemical Reactivity and Derivatization Studies of 2 Chloro 3 Hydrazinylquinoxaline
Nucleophilic Substitution Reactions
The quinoxaline (B1680401) ring, being an electron-deficient system, facilitates nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the C-2 and C-3 positions is influenced by both the attached functional groups and the nitrogen atoms within the quinoxaline core.
The chlorine atom at the C-2 position of 2-chloro-3-hydrazinylquinoxaline is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone for introducing diverse functionalities onto the quinoxaline scaffold. The electron-withdrawing nature of the adjacent nitrogen atom and the hydrazinyl group enhances the electrophilicity of the carbon to which the chlorine is attached, making it a prime target for nucleophilic attack.
For instance, after the cyclization of this compound into a 4-chloro- iau.irnih.govnih.govtriazolo[4,3-a]quinoxaline system, the chlorine atom remains highly reactive. It can be readily displaced by amines, such as morpholine (B109124) or pyrrolidine, in ethanol (B145695) at room temperature to yield the corresponding 4-amino derivatives. iau.ir This facile substitution highlights the lability of the chlorine atom, which is activated by the fused triazole ring and the quinoxaline nitrogen atoms.
Studies on related 2-chloroquinoxaline (B48734) systems demonstrate that reactions with anilines proceed via a second-order kinetic process, typical of bimolecular aromatic nucleophilic substitutions (SN2Ar). researchgate.net While direct studies on this compound are specific, the general principles of SNAr on the quinoxaline core suggest that a wide array of nucleophiles, including alkoxides, thiolates, and other amines, can effectively replace the chlorine atom.
The hydrazinyl group (-NHNH2) at the C-3 position is a potent nucleophile due to the alpha effect, where the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. This moiety is the primary site for acylation, sulfonylation, and condensation reactions.
The terminal amino group of the hydrazinyl moiety readily reacts with electrophiles. For example, it is the key functional group involved in cyclization reactions with carboxylic acids, orthoesters, and isothiocyanates to form fused heterocyclic systems. iau.irnih.gov
Furthermore, the hydrazinyl group can be further functionalized after an initial reaction at the C-2 chloro position. For example, in a related system, 2-hydrazinyl-3-(pyrrolidin-1-yl)quinoxaline can be formed by reacting 2-chloro-3-(pyrrolidin-1-yl)quinoxaline (B1615851) with hydrazine (B178648), demonstrating that the hydrazinyl group can also be introduced via nucleophilic substitution of a chlorine atom.
Cyclization Reactions
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The adjacent positioning of the nucleophilic hydrazinyl group and the electrophilic C-2 center (bearing the chloro substituent) is ideal for intramolecular cyclizations or for sequential reactions with bifunctional reagents.
One of the most significant applications of this compound is in the synthesis of the iau.irnih.govnih.govtriazolo[4,3-a]quinoxaline ring system. This is typically achieved by reacting the hydrazinyl moiety with a one-carbon synthon, which then cyclizes onto the quinoxaline ring.
A common method involves the condensation of this compound with triethyl orthoformate in the presence of a carboxylic acid like formic acid, heated under reflux. iau.ir This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to afford the 4-chloro- iau.irnih.govnih.govtriazolo[4,3-a]quinoxaline derivative. iau.irnih.gov Similarly, using other orthoesters like triethyl orthoacetate or triethyl orthopropionate leads to the corresponding 1-methyl or 1-ethyl substituted triazoloquinoxalines. iau.ir Another approach involves using chloranil (B122849) as a mild oxidant to facilitate the cyclization of the intermediate formed from the reaction with an aldehyde. mdpi.com
These resulting 4-chloro- iau.irnih.govnih.govtriazolo[4,3-a]quinoxalines are themselves versatile intermediates, where the chlorine atom can be subsequently substituted by various nucleophiles. iau.irresearchgate.net
Table 1: Synthesis of 4-Chloro- iau.irnih.govnih.govtriazolo[4,3-a]quinoxaline Derivatives
| Reactant | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Triethyl orthoformate, Formic acid, Reflux, 8h | 4-Chloro- iau.irnih.govnih.govtriazolo[4,3-a]quinoxaline | 72% | iau.ir |
| This compound | Triethyl orthoacetate, Acetic acid, Reflux, 8h | 4-Chloro-1-methyl- iau.irnih.govnih.govtriazolo[4,3-a]quinoxaline | - | iau.ir |
| This compound | Triethyl orthopropionate, Propionic acid, Reflux, 8h | 4-Chloro-1-ethyl- iau.irnih.govnih.govtriazolo[4,3-a]quinoxaline | - | iau.ir |
| This compound | Appropriate aldehyde, Chloranil, Reflux, 18h | 1-Substituted-4-chloro- iau.irnih.govnih.govtriazolo[4,3-a]quinoxaline | 47-86% | mdpi.com |
The hydrazinyl group of this compound readily undergoes condensation with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid. nih.gov
The resulting Schiff bases, or hydrazones, are important compounds in their own right and can also serve as intermediates for further transformations. For instance, a series of pyrazine-based Schiff bases were prepared by refluxing 2-chloro-3-hydrazinopyrazine, a close analog, with various aromatic aldehydes in ethanol with a catalytic amount of glacial acetic acid. nih.gov This straightforward reaction highlights the reliability of hydrazone formation. The general applicability of this reaction is well-established in quinoline (B57606) chemistry, where 2-chloro-3-formylquinoline is condensed with phenylhydrazine. researchgate.net
Table 2: Examples of Hydrazone Formation from Hydrazine Derivatives
| Hydrazine Reactant | Carbonyl Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Chloro-3-hydrazinopyrazine | Various formyl derivatives | Ethanol, Acetic acid (cat.), Reflux, 7h | Pyrazine-based Schiff bases | nih.gov |
| Phenylhydrazine | 2-Chloro-3-formylquinoline | - | Quinoline-based hydrazone | researchgate.net |
The synthesis of pyrazole (B372694) rings fused to other heterocyclic systems is a common strategy in medicinal chemistry. Starting from this compound, the formation of a pyrazole ring typically involves reaction with a 1,3-dicarbonyl compound or a synthetic equivalent. The hydrazinyl group acts as the dinucleophile, attacking the two electrophilic carbonyl carbons to form the five-membered pyrazole ring.
While direct examples starting from this compound are less commonly cited in the provided context, the general synthetic strategy is well-documented for other hydrazine derivatives. nih.gov For example, the cyclocondensation of aryl hydrazines with 1,3-diketones is a classic method for pyrazole synthesis. nih.gov Another route involves the intramolecular cyclization of a hydrazone. For instance, a 2-chloro-quinoline hydrazone can be cyclized by heating in nitrobenzene (B124822) to afford a pyrazolo[3,4-b]quinoline. nih.gov This suggests that hydrazones derived from this compound could be valuable precursors for pyrazolo[1,5-a]quinoxaline systems, although this specific transformation requires further investigation.
Electrophilic Aromatic Substitution on the Quinoxaline Ring System
The quinoxaline ring, being an aromatic system, can undergo electrophilic aromatic substitution reactions. The regioselectivity of these substitutions is dictated by the electronic effects of the existing substituents—the chloro and hydrazinyl groups. The chlorine atom is a deactivating, ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. The hydrazinyl group, on the other hand, is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system.
Given the positions of the chloro and hydrazinyl groups at C-2 and C-3 respectively, electrophilic attack is predicted to occur on the benzene (B151609) portion of the quinoxaline ring. The activating effect of the hydrazinyl group and the directing effects of both substituents would favor substitution at positions C-5 and C-8. However, the presence of electron-withdrawing groups on the phenyl ring of a quinoxaline system generally deactivates the ring towards electrophilic attack, requiring harsher reaction conditions. rsc.org
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation are theoretically possible on the benzene ring of this compound. For instance, nitration would likely proceed with a mixture of nitric and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. Halogenation can be achieved using elemental halogens in the presence of a Lewis acid catalyst. clockss.org
Due to the activating nature of the hydrazinyl group, direct halogenation might proceed even without a catalyst. It is important to note that the specific reaction conditions would need to be carefully optimized to achieve selective substitution and to avoid potential side reactions, such as oxidation of the hydrazinyl group.
Transition Metal-Catalyzed Coupling Reactions
The chlorine atom at the C-2 position of this compound is susceptible to displacement and serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. youtube.comyoutube.com This method is widely used for the synthesis of biaryl compounds. Although specific examples with this compound are not prevalent in the literature, the Suzuki-Miyaura coupling of analogous 2-chloroquinoxalines and 2-chloroquinolines with various arylboronic acids has been successfully demonstrated, suggesting the feasibility of this transformation. researchgate.netresearchgate.net The reaction typically employs a palladium catalyst such as Pd(OAc)₂ or a pre-formed palladium-phosphine complex. researchgate.netyoutube.com
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for the synthesis of arylalkynes. The Sonogashira coupling of 2-chloroquinolines with various terminal alkynes has been reported to proceed efficiently, indicating that this compound would likely undergo similar transformations to yield 2-alkynyl-3-hydrazinylquinoxalines. researchgate.netresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper salt such as CuI, with an amine base. researchgate.net
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com This reaction offers a versatile method for the formation of carbon-carbon bonds with excellent stereoselectivity. organic-chemistry.org The reaction of 2-chloroquinolines with various alkenes under Heck conditions has been reported, suggesting that this compound could be a suitable substrate for such transformations, leading to the formation of 2-vinyl-3-hydrazinylquinoxalines. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Coupling Reactions on Related Chloro-Heterocycles
| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference(s) |
| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂, Aqueous phase | 2-Aryl-3,5-dichloropyridines | researchgate.net |
| Suzuki-Miyaura | 2-Chloropyridine | Phenylboronic acids | (6-Dipp)Pd(cinn)Cl, NaHCO₃, TBAB, H₂O | 2-Phenylpyridines | researchgate.net |
| Sonogashira | 2-Chloroquinoline-3-carboxylate | Propargyl alcohol | Pd(Ph₃P)₂Cl₂, Secondary amine | Pyrrolo[1,2-a]quinoline | researchgate.net |
| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂, K₂CO₃, Water-DMF | Substituted Stilbene | nih.gov |
Oxidation and Reduction Chemistry
The quinoxaline ring and the hydrazinyl group of this compound can undergo various oxidation and reduction reactions.
Oxidation: The hydrazinyl group is susceptible to oxidation. Mild oxidizing agents can convert the hydrazinyl group into a diazo group, which can be a versatile intermediate for further transformations. Stronger oxidizing agents can lead to the cleavage of the C-N bond and removal of the hydrazinyl moiety. For instance, treatment of hydrazino-quinoxalines with oxidants like chloranil can facilitate cyclization reactions with aldehydes to form triazolo[4,3-a]quinoxalines. mdpi.com
The quinoxaline ring itself is relatively stable to oxidation, but under harsh conditions, it can be cleaved. The one-electron reduction of quinoxaline 1,4-dioxides has been shown to lead to the release of a hydroxyl radical, indicating the potential for redox activity within the quinoxaline core under specific biological or chemical conditions. nih.gov
Reduction: The quinoxaline ring can be reduced to its 1,2,3,4-tetrahydro derivative under various conditions. Common reducing agents for this transformation include sodium borohydride (B1222165) in the presence of a Lewis acid like zinc chloride (NaBH₄/ZnCl₂), or borane (B79455) in tetrahydrofuran (B95107) (BH₃-THF). researchgate.netresearchgate.net Catalytic hydrogenation using catalysts such as platinum, palladium on carbon (Pd/C), or Raney nickel is also an effective method for the reduction of the quinoxaline ring. libretexts.orglibretexts.orgyoutube.com The choice of reducing agent can sometimes offer stereoselectivity in the case of substituted quinoxalines. researchgate.net
The hydrazinyl group can also be affected by reducing conditions, although it is generally stable to many of the reagents used for the reduction of the quinoxaline ring.
Table 2: Reduction of Quinoxaline Derivatives
| Substrate | Reagent/Catalyst | Product | Key Features | Reference(s) |
| Substituted Quinoxalines | NaBH₄ / ZnCl₂ | 1,2,3,4-Tetrahydroquinoxalines | Mild conditions, wide substrate scope | researchgate.net |
| Alkyl and Aryl Quinoxalines | Borane in THF | cis-1,2,3,4-Tetrahydroquinoxalines | High yield, stereoselective for disubstituted quinoxalines | researchgate.net |
| Quinoxaline | Indium metal in aqueous ethanol | 1,2,3,4-Tetrahydroquinoxaline | Selective reduction of the heterocyclic ring | researchgate.net |
| Alkynes | Lindlar's Catalyst (Pd/CaCO₃, lead acetate (B1210297), quinoline) | cis-Alkenes | Selective reduction of alkynes to alkenes | libretexts.org |
Iv. Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
A ¹H NMR spectrum of 2-Chloro-3-hydrazinylquinoxaline would provide critical information. It would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (showing the ratio of protons in each environment), and splitting patterns (or multiplicity), which elucidate the connectivity of neighboring protons. Specific signals would be expected for the protons on the quinoxaline (B1680401) ring system and the hydrazinyl (-NH-NH₂) group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro group and the nitrogen atoms in the pyrazine (B50134) ring. The protons of the hydrazinyl group would likely appear as broad signals that could be confirmed by D₂O exchange.
Advanced Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) would establish ¹H-¹H coupling correlations, revealing which protons are adjacent to each other on the aromatic ring. organicchemistrydata.org A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate directly bonded proton and carbon atoms. Further, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular puzzle, for instance, by connecting the hydrazinyl protons to the C-3 carbon of the quinoxaline ring.
Vibrational Spectroscopy
Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include N-H stretching from the hydrazinyl group, C=N and C=C stretching vibrations within the quinoxaline aromatic system, and the C-Cl stretching vibration. The precise frequencies of these bands provide a fingerprint for the molecule and confirm the presence of these key structural motifs.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, which is complementary to FTIR, would also provide insights into the molecular vibrations of this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be effective in characterizing the vibrations of the aromatic quinoxaline backbone. Comparing the FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.
Without access to the actual experimental data from these spectroscopic methods for this compound, a definitive and detailed analysis as requested remains speculative.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. It also offers vital clues about the molecule's structure through the analysis of its fragmentation patterns under controlled conditions.
Electrospray ionization is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for confirming molecular weight. For this compound, with a molecular formula of C₈H₇ClN₄ and a molecular weight of approximately 194.62 g/mol lab-chemicals.com, the primary ion observed in positive-ion mode ESI-MS would be the protonated molecule, [M+H]⁺.
While direct experimental spectra for this specific compound are not widely published, analysis of related quinoxaline derivatives allows for the prediction of plausible fragmentation pathways under collision-induced dissociation (CID) in an MS/MS experiment. Studies on similar heterocyclic systems show that fragmentation often initiates with the loss of substituents or cleavage of the bonds connecting them to the core ring structure. researchgate.net
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | ~195.04 | Protonated parent molecule. The presence of the chlorine isotope (³⁷Cl) would result in a characteristic [M+H+2]⁺ peak at ~197.04 with an intensity of approximately one-third of the [M+H]⁺ peak. |
| [M-N₂H₃]⁺ | ~164.01 | Fragment resulting from the loss of the hydrazinyl radical. |
| [M-Cl]⁺ | ~160.07 | Fragment resulting from the loss of the chlorine atom. |
Note: The m/z values are theoretical predictions and require experimental verification.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique capable of determining the mass of an ion with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula, a critical step in the identification of a new compound. nih.gov For this compound, HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass.
Table 2: Theoretical HRMS Data for this compound
| Ion Formula | Isotope | Calculated Exact Mass |
| [C₈H₈³⁵ClN₄]⁺ | ³⁵Cl | 195.04320 |
| [C₈H₈³⁷ClN₄]⁺ | ³⁷Cl | 197.04025 |
The observation of these ions at their precise calculated masses with the correct isotopic distribution for chlorine would provide definitive confirmation of the compound's molecular formula.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure in the solid state, detailing bond lengths, bond angles, and intermolecular interactions. rigaku.com
To date, a single crystal X-ray diffraction structure for this compound has not been reported in the surveyed literature. However, this technique remains the gold standard for unambiguous structural determination of small molecules. rigaku.com If suitable single crystals were obtained, the analysis would yield precise atomic coordinates. nih.gov Based on studies of other quinoxaline derivatives, it is expected that the quinoxaline ring system would be largely planar. nih.govnih.gov Key structural questions that would be answered include the precise C-Cl and C-N bond lengths, the torsion angles defining the orientation of the hydrazinyl (-NHNH₂) group relative to the heterocyclic ring, and the nature of any intermolecular hydrogen bonding involving the hydrazinyl protons and quinoxaline nitrogen atoms. nih.gov
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different polymorphic forms. Each polymorph will produce a unique diffraction pattern. No polymorphism studies for this compound have been reported. Such a study would be valuable to understand the crystalline stability and properties of the solid material.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides insights into the electronic transitions within a molecule. UV-Visible (UV-Vis) absorption spectroscopy measures the wavelengths at which a molecule absorbs light, while fluorescence spectroscopy measures the light emitted by the molecule after excitation.
The electronic absorption spectra of quinoxaline derivatives are typically characterized by intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. semanticscholar.org The specific absorption maxima (λ_max) for this compound have not been published. However, based on related structures, absorption bands can be expected in the 250–400 nm range. beilstein-journals.org The chloro and hydrazinyl groups act as auxochromes and are expected to modulate the electronic structure, likely causing a bathochromic (red) shift compared to the unsubstituted quinoxaline core.
Many quinoxaline derivatives are known to be fluorescent. semanticscholar.orgbeilstein-journals.org The emission properties are highly sensitive to the nature and position of substituents on the quinoxaline ring. semanticscholar.org An investigation into the fluorescence of this compound would determine its emission wavelength, quantum yield, and lifetime, providing information on its potential utility in applications such as chemical sensing or as a fluorescent probe.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is a powerful separation technique that is widely employed to separate, identify, and quantify the components of a mixture. In the context of this compound, both TLC and HPLC play critical roles. TLC is often used as a rapid and cost-effective method for qualitative analysis and for optimizing reaction conditions, while HPLC provides quantitative data on the purity of the final product and any intermediates.
Thin Layer Chromatography is a versatile and widely used technique for the analysis of organic compounds. Its application in the context of this compound is primarily for the qualitative monitoring of reaction progress and for the preliminary assessment of product purity. The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.
In a typical TLC analysis of a reaction mixture containing this compound, a small spot of the mixture is applied to a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.
The separation is visualized under ultraviolet (UV) light, where UV-active compounds like this compound appear as dark spots. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds. Although specific Rf values are highly dependent on the exact experimental conditions, a representative TLC analysis for this compound is detailed in the table below.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | A mixture of n-hexane and ethyl acetate (B1210297) is commonly used. The ratio is optimized to achieve good separation. |
| Visualization | UV light (254 nm) |
| Expected Observation | The product, this compound, will appear as a distinct spot. The presence of starting materials or byproducts would be indicated by additional spots with different Rf values. |
Table 1: Representative TLC Parameters for this compound
For a more precise and quantitative analysis of this compound, High-Performance Liquid Chromatography is the method of choice. HPLC offers higher resolution, greater sensitivity, and the ability to quantify the components of a mixture with high accuracy. This technique is essential for determining the final purity of the synthesized compound and for the validation of analytical methods.
In an HPLC system, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The components of the sample are separated based on their interactions with the stationary phase. A detector at the end of the column measures the concentration of each component as it elutes, generating a chromatogram.
Reversed-phase HPLC is commonly employed for the analysis of moderately polar compounds like this compound. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic parameter for a given compound under specific chromatographic conditions.
Detailed findings from HPLC analysis are crucial for confirming the identity and purity of this compound. A summary of typical HPLC conditions is provided in the following table.
| Parameter | Description |
| Column | A C18 reversed-phase column is typically used. |
| Mobile Phase | A gradient or isocratic elution with a mixture of a buffered aqueous solution and an organic solvent such as acetonitrile or methanol. |
| Detector | UV detector set at a wavelength where this compound exhibits strong absorbance. |
| Expected Result | A pure sample of this compound will show a single, sharp peak at a specific retention time. The presence of impurities would be indicated by additional peaks in the chromatogram. |
Table 2: Representative HPLC Parameters for this compound
V. Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT Studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of molecular properties. For 2-Chloro-3-hydrazinylquinoxaline, DFT calculations can provide a fundamental understanding of its behavior at the electronic level.
DFT calculations can be used to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations often employ basis sets such as B3LYP/6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govias.ac.in The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the compound's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity.
Table 1: Predicted Electronic Properties of a Quinoxaline (B1680401) Derivative using DFT
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 3.5 D |
Note: This data is illustrative for a generic quinoxaline derivative and not specific to this compound.
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. For this compound, an MESP analysis would reveal regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These sites are indicative of where the molecule is likely to engage in electrophilic and nucleophilic interactions, respectively. Such an analysis is invaluable for predicting how the molecule will interact with other molecules, including biological targets.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this is crucial for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme (the receptor).
For this compound, molecular docking simulations could be performed against various known protein targets to explore its potential as an inhibitor. For instance, quinoxaline derivatives have been investigated as inhibitors of targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). nih.govrsc.org The docking process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Table 2: Illustrative Molecular Docking Results for a Quinoxaline Derivative against a Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| EGFR | -8.5 | MET793, LYS745 |
| COX-2 | -9.2 | ARG513, TYR385 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation would track the movements of the atoms in the this compound-protein complex over time, providing insights into its conformational flexibility and the stability of the binding. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.goveurekaselect.com For a series of quinoxaline derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
A 2D-QSAR model for quinoxaline derivatives, for example, might identify key molecular descriptors that correlate with anticancer activity. nih.gov Such a model could then be used to predict the activity of this compound and to guide the design of new, more potent analogs.
Table 3: Example of a 2D-QSAR Model for Anticancer Activity of Quinoxaline Derivatives
| Statistical Parameter | Value |
| r² (correlation coefficient) | 0.78 |
| q² (cross-validated r²) | 0.71 |
| pred_r² (external validation) | 0.68 |
Note: This data is from a study on quinoxaline derivatives and is not specific to this compound. nih.gov
In Silico ADMET Profiling and Toxicity Prediction
Before a compound can be considered for pharmaceutical development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, saving time and resources in the early stages of drug discovery. nih.govresearchgate.net
For this compound, various online tools and software packages can predict properties such as its solubility, permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govpensoft.net Toxicity prediction models can also assess the likelihood of the compound being carcinogenic, mutagenic, or having other adverse effects. nih.gov These predictions are based on the compound's structural similarity to molecules with known toxicological profiles.
Table 4: Illustrative In Silico ADMET Predictions for a Quinoxaline Derivative
| Property | Predicted Value/Classification |
| Aqueous Solubility | Moderately Soluble |
| Blood-Brain Barrier Permeability | Low |
| Cytochrome P450 2D6 Inhibition | Non-inhibitor |
| Carcinogenicity | Non-carcinogen |
Note: This data is for illustrative purposes and does not represent actual predictions for this compound.
Vi. Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Quinoxaline (B1680401) derivatives have been recognized for their potential in combating microbial infections, showing effectiveness against both bacterial and fungal pathogens. plos.org Some derivatives not only inhibit microbial growth but also exhibit bactericidal and fungicidal actions. plos.org This has prompted focused investigations into the specific capabilities of 2-Chloro-3-hydrazinylquinoxaline.
Antibacterial Activity Against Clinically Relevant Strains
The broader class of quinoxaline derivatives has demonstrated notable efficacy in combating bacterial infections. plos.org For instance, certain derivatives have shown effectiveness against pathogens such as Enterobacter cloacae. plos.org Research into novel N³-alkyl-6-nitro-N²-benzyl quinoxaline-derivatives suggests that the inclusion of a nitro group can alter the DNA structure of bacterial cells, leading to an inhibition of DNA synthesis and resulting in antibacterial effects. tandfonline.com Furthermore, studies on substituted Phenyl-3-Hydrazinyl-Quinoxaline-2-amines have revealed potent anti-microbial activities. tandfonline.com While these findings highlight the antibacterial potential of the quinoxaline scaffold, specific data on the activity of this compound against a wide range of clinically relevant bacterial strains remains an area for more extensive investigation.
Antifungal Activity Against Pathogenic Fungi (e.g., Candida and Aspergillus species)
The antifungal properties of this compound have been more extensively studied, revealing significant potential against pathogenic fungi, particularly species from the Candida and Aspergillus genera. nih.govnih.gov
In vitro studies, primarily using the broth microdilution method, have been conducted to determine the antifungal efficacy of this compound. plos.org The compound has shown noteworthy effectiveness against various reference strains of Candida species. nih.govnih.gov It exhibited particularly heightened efficacy against Candida krusei isolates. plos.orgnih.govnih.gov However, its performance against other significant Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and the emerging multidrug-resistant Candida auris, has been described as variable. plos.orgnih.govnih.gov This variability suggests a degree of selectivity and specificity in its antifungal action. plos.org
The compound's activity extends to the Aspergillus genus, where it has demonstrated variable efficacy against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus. plos.orgnih.govnih.gov Notably, it was found to have no effect against Aspergillus brasiliensis. plos.orgnih.govnih.gov
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Activity Level | Reference |
|---|---|---|
| Candida species (general) | Noteworthy effectiveness | nih.govnih.gov |
| Candida krusei | Heightened efficacy | plos.orgnih.govnih.gov |
| Candida albicans | Variable | plos.orgnih.govnih.gov |
| Candida tropicalis | Variable | plos.orgnih.govnih.gov |
| Candida glabrata | Variable | plos.orgnih.govnih.gov |
| Candida parapsilosis | Variable | plos.orgnih.govnih.gov |
| Candida auris | Variable | plos.orgnih.govnih.gov |
| Aspergillus species (general) | Variable efficacy | nih.gov |
| Aspergillus fumigatus | Variable | plos.orgnih.govnih.gov |
| Aspergillus niger | Variable | plos.orgnih.govnih.gov |
| Aspergillus terreus | Variable | plos.orgnih.govnih.gov |
| Aspergillus flavus | Variable | plos.orgnih.govnih.gov |
The in vivo antifungal potential of this compound was evaluated in a murine model of oral candidiasis induced by Candida albicans ATCC 10231. nih.govnih.gov The results demonstrated that the compound possesses significant efficacy in combating the C. albicans infection in this model, underscoring its potential as a viable treatment option. plos.orgnih.govnih.gov
Beyond its direct antifungal effect, the study also highlighted the compound's anti-inflammatory properties. nih.gov Administration of this compound at concentrations of 0.02 and 0.2 mg/ml led to a significant reduction in key inflammatory markers compared to the untreated infected mice. nih.govresearchgate.netplos.org The assessed markers that showed a significant decline include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), Cyclooxygenase-2 (Cox-2), Inducible nitric oxide synthase (iNOS), and Interferon-gamma (IFN-γ). nih.govresearchgate.netplos.org This suggests a dual mechanism of action, involving both antifungal and anti-inflammatory effects, which could be beneficial in the context of fungal infections that often have a strong inflammatory component. nih.govplos.org
Anticancer and Antiproliferative Potential
The quinoxaline core is a constituent of various compounds evaluated for anticancer activity. mdpi.comnih.gov Derivatives have been tested for their cytotoxic effects against a range of human cancer cell lines, indicating the therapeutic potential of this chemical class. nih.govnih.gov
Cytotoxicity Against Various Cancer Cell Lines
Research into quinoxaline derivatives has revealed significant cytotoxic activity against several human cancer cell lines. While specific data for this compound is limited in the reviewed literature, studies on closely related structures provide insight into the potential of this compound class.
For example, various quinoxaline derivatives have been tested against human lung adenocarcinoma (PC-14), human gastric adenocarcinoma (MKN 45), and human colon adenocarcinoma (colon 205) cells. nih.gov In one study, a quinoxaline-based derivative, referred to as compound IV, demonstrated potent anti-proliferative effects and a high selectivity index against prostate cancer cells (PC-3) with an IC₅₀ value of 2.11 µM. nih.gov This compound was found to induce apoptosis through the upregulation of p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Molecular docking studies suggested that its mechanism involves the inhibition of Topoisomerase II. nih.gov
Another study on hydrazide derivatives incorporating a quinoline (B57606) moiety—a related heterocyclic system—showed that certain analogues significantly reduced the cell viability of neuroblastoma cancer cells (SH-SY5Y and Kelly) with micromolar potency and considerable selectivity over normal cells. mdpi.com
Table 2: Cytotoxic Activity of Representative Quinoxaline Derivatives Against Human Cancer Cell Lines
| Derivative Class/Compound | Cancer Cell Line | Activity/IC₅₀ Value | Reference |
|---|---|---|---|
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | Human gastric adenocarcinoma (MKN 45) | IC₅₀: 0.073 µM | nih.gov |
| Quinoxaline Derivative (Compound IV) | Prostate cancer (PC-3) | IC₅₀: 2.11 µM | nih.gov |
| Quinoxaline Derivative (Compound III) | Prostate cancer (PC-3) | IC₅₀: 4.11 µM | nih.gov |
These findings collectively suggest that the quinoxaline scaffold, including derivatives like this compound, represents a promising area for the development of novel anticancer agents. Further studies are required to specifically elucidate the cytotoxicity and mechanism of action of this compound against a broad panel of cancer cell lines.
Inhibition of Key Cancer-Related Targets (e.g., VEGFR-2, Histone Deacetylases)
This compound is a key intermediate in the development of potent anticancer agents, particularly those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Histone Deacetylases (HDACs).
Derivatives synthesized from this compound have demonstrated significant inhibitory activity against VEGFR-2, a critical regulator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.gov For instance, a series of bis( nih.govnih.govnih.govtriazolo)[4,3-a:3′,4′-c]quinoxaline derivatives were developed, with several compounds showing potent VEGFR-2 inhibition. nih.gov One notable derivative, compound 23j , exhibited an IC₅₀ value of 3.7 nM against VEGFR-2, comparable to the established inhibitor Sorafenib. nih.gov Another study highlighted a different quinoxaline derivative, 11d , which was synthesized using this compound as a precursor and showed a strong inhibitory effect on VEGFR-2 with an IC₅₀ of 62.26 nM. nih.gov
Furthermore, the this compound scaffold has been utilized to create compounds that target HDACs, enzymes that are often dysregulated in cancer. A series of novel derivatives were synthesized and tested for their ability to inhibit various HDAC enzymes. wikipedia.orgnih.gov Compound 6c from this series was particularly effective, showing inhibitory concentrations against HDAC1, HDAC4, and HDAC6. wikipedia.orgnih.gov
Modulation of Apoptotic and Anti-apoptotic Pathways (e.g., BAX/Bcl-2 Ratio, Caspase Activation)
A key mechanism for the anticancer activity of quinoxaline derivatives is the induction of apoptosis, or programmed cell death. Research has shown that compounds derived from this compound can effectively trigger this process in cancer cells. mdpi.com
These derivatives modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins. Specifically, they have been found to increase the expression of the pro-apoptotic protein BAX while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift results in a higher BAX/Bcl-2 ratio, a key indicator that pushes the cell towards apoptosis. nih.gov For example, one study found that a derivative, compound 23j , increased the BAX/Bcl-2 ratio to 4.34 in HepG2 liver cancer cells. nih.gov Another derivative, 11d , achieved a remarkable 16.11-fold increase in the BAX/Bcl-2 ratio in MDA-MB-231 breast cancer cells. nih.gov
The apoptotic cascade is executed by a family of enzymes called caspases. Derivatives of this compound have been shown to activate key initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.gov Compound 23j led to a 2.80-fold increase in caspase-9 and a 1.36-fold increase in caspase-3. nih.gov Similarly, compound 11d significantly upregulated the expression of caspase-9 (5.58-fold) and caspase-8 (4.15-fold). nih.gov
Anti-migratory Effects on Cancer Cells
Beyond inducing cell death, derivatives of this compound also show potential in preventing cancer metastasis by inhibiting cell migration. A study involving the quinoxaline derivative 11d demonstrated significant anti-migratory activity. nih.gov In a wound healing assay, a standard method to measure cell migration, treatment with compound 11d limited the closure of the wound in a layer of MDA-MB-231 breast cancer cells to just 27.51% compared to untreated cells, indicating a potent inhibitory effect on the cells' ability to move and migrate. nih.gov This suggests that compounds from this family could play a role in preventing the spread of tumors. nih.gov
Anti-inflammatory Properties
This compound itself has demonstrated notable anti-inflammatory effects, showcasing its potential beyond anticancer applications. nih.govcore.ac.ukrsc.org
In various in vivo models, this compound has been shown to significantly reduce the levels of key pro-inflammatory biomarkers. Studies have reported a marked reduction in the concentrations of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govnih.govrsc.org Furthermore, the compound has been observed to decrease levels of other important inflammatory mediators, including Cyclooxygenase-2 (Cox-2), inducible Nitric Oxide Synthase (iNOS), and Interferon-gamma (IFN-γ). nih.govnih.govrsc.org In a murine model of C. albicans infection, administration of this compound led to a significant, dose-dependent decrease in TNF-α, IL-6, IL-1β, Cox-2, iNOS, and IFN-γ levels. nih.govrsc.org
The anti-inflammatory mechanism of this compound is directly linked to its ability to suppress key inflammatory pathways. The observed reduction in the production of enzymes like Cox-2 and iNOS is a critical aspect of its action. nih.govnih.govrsc.org These enzymes are responsible for synthesizing prostaglandins (B1171923) and nitric oxide, respectively, which are potent mediators of inflammation. By inhibiting these enzymes, the compound effectively dampens the inflammatory response at a molecular level. The broad-spectrum reduction of pro-inflammatory cytokines like TNF-α and various interleukins suggests that the compound may interfere with upstream signaling pathways that regulate the expression of these inflammatory genes, such as the NF-κB pathway. nih.gov
Gastroprotective Effects
A significant therapeutic potential of this compound lies in its gastroprotective properties. nih.gov A study investigating its effects on indomethacin-induced gastric ulcers in a rat model revealed substantial protective capabilities. nih.gov
Pre-treatment with this compound was found to significantly reduce the formation of gastric ulcers, with observations of improved epithelial tissue restoration and a minimal presence of inflammatory cells in the stomach lining. nih.gov The protective effect of the compound was found to be comparable to that of esomeprazole, a standard medication used for treating NSAID-induced gastric ulcers. nih.gov
The mechanism behind this gastroprotective action is twofold. It involves the anti-inflammatory properties discussed previously, including the significant decrease in inflammatory biomarkers like TNF-α and IL-6 within the gastric tissue. nih.gov Additionally, this compound was shown to enhance the levels of crucial gastroprotective mediators, such as Prostaglandin (B15479496) E2 (PGE2) and mucin, which are essential for maintaining the integrity of the gastric mucosa. nih.gov
Mitigation of Gastric Ulcer Formation
Research has demonstrated the efficacy of this compound in protecting against gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). scialert.net In a study utilizing a rat model, pre-treatment with this quinoxaline derivative significantly attenuated the formation of gastric lesions caused by indomethacin. scialert.net The compound's protective effect was notable, positioning it as a potentially valuable agent for preventing the gastric damage commonly associated with NSAID use. scialert.net The gastroprotective properties of this compound were found to be comparable to esomeprazole, a widely used proton pump inhibitor for treating NSAID-induced ulcers. scialert.net
Restoration of Gastric Epithelial Integrity
The integrity of the gastric epithelium is crucial for protecting the stomach lining from its acidic environment and other damaging agents. Studies have shown that this compound plays a significant role in restoring this barrier when compromised. In animal models of indomethacin-induced gastric injury, administration of the compound led to a noticeable restoration of the normal epithelial tissue structure. scialert.net This healing process is a key component of its gastroprotective action, suggesting that the compound not only prevents initial damage but also promotes the repair of the mucosal lining. scialert.net The process of rapid epithelial repair after superficial injury is known as restitution, which involves the migration of existing cells to cover the damaged area. nih.gov
Enhancement of Gastroprotective Mediators (e.g., PGE2, Mucin)
The mechanism behind the gastroprotective effects of this compound involves the modulation of several key biochemical mediators. The compound has been shown to significantly enhance the levels of prostaglandin E2 (PGE2) and mucin, both of which are essential for maintaining the integrity of the gastric mucosa. scialert.net PGE2 is a critical gastroprotective prostaglandin that stimulates the secretion of mucus and bicarbonate, and increases mucosal blood flow. Mucin forms a protective gel layer that acts as a physical barrier against acid and pepsin.
In addition to boosting these protective factors, this compound also reduces the levels of several inflammatory biomarkers, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and interferon-gamma (IFN-γ). scialert.net This dual action of suppressing inflammatory pathways while enhancing protective ones underscores its therapeutic potential. scialert.net A similar quinoxaline compound, 2,3-dimethylquinoxaline (B146804) (DMQ), also demonstrated a significant increase in PGE2 and mucin levels in a gastric ulcer model. nih.gov
Table 1: Effect of this compound on Inflammatory and Gastroprotective Mediators
| Mediator | Effect Observed | Reference |
|---|---|---|
| Inflammatory Biomarkers | ||
| TNF-α | Decreased | scialert.net |
| IL-6 | Decreased | scialert.net |
| IL-1β | Decreased | scialert.net |
| iNOS | Decreased | scialert.net |
| IFN-γ | Decreased | scialert.net |
| Gastroprotective Mediators | ||
| Prostaglandin E2 (PGE2) | Enhanced | scialert.net |
| Mucin | Enhanced | scialert.net |
Other Reported Biological Activities (e.g., Antiviral, Antitubercular, Antiparasitic)
The biological profile of this compound and related quinoxaline derivatives extends beyond gastroprotection. The quinoxaline scaffold is known for a wide range of pharmacological activities. nih.govnih.gov
Antifungal Activity: this compound has demonstrated significant potential against various fungal pathogens. plos.orgnih.govnih.gov It has shown noteworthy effectiveness against several species of Candida and Aspergillus. plos.orgnih.gov Specifically, it exhibits heightened efficacy against Candida krusei isolates. nih.govnih.gov However, its activity against other species like Candida albicans, Candida tropicalis, and various Aspergillus species was reported as variable. nih.gov The compound's antifungal action is complemented by anti-inflammatory properties, as evidenced by its ability to reduce TNF-α and IL-6 levels in a murine model of oral candidiasis. nih.gov
Antitubercular Activity: While direct studies on this compound's antitubercular activity are limited in the provided search results, the broader class of quinoxaline derivatives has been extensively investigated for this purpose. nih.govnih.govjocpr.com Hydrazine (B178648) quinoxalines have been reported to possess antitubercular properties. nih.gov The quinoxaline core is a key feature in compounds designed to inhibit Mycobacterium tuberculosis. jocpr.comnih.gov For instance, certain quinoxaline 1,4-dioxide derivatives have shown activity against multidrug-resistant strains of M. tuberculosis. nih.gov The mechanism for related compounds has been suggested to involve the inhibition of essential enzymes like isocitrate lyase. elsevierpure.com
Antiviral and Antiparasitic Activity: There is currently no specific information available from the performed searches regarding the antiviral or antiparasitic activities of this compound. Broader classes of quinoxaline derivatives have been investigated for various bioactivities, but specific data on this compound's efficacy against viruses and parasites is not present in the search results.
Comprehensive Mechanisms of Biological Action
The biological actions of this compound appear to be multifaceted, stemming from its core chemical structure. The comprehensive mechanism involves a combination of anti-inflammatory and cytoprotective effects.
In the context of gastric protection, the primary mechanism is the dual modulation of inflammatory and protective pathways. The compound actively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby reducing inflammation-mediated tissue damage. scialert.net Simultaneously, it upregulates crucial protective elements like PGE2 and mucin, which reinforce the gastric mucosal barrier. scialert.net This balanced approach of reducing aggressive factors while enhancing defensive ones is key to its gastroprotective efficacy.
Its antifungal activity also appears to be linked to a dual mechanism. Beyond its direct fungicidal or fungistatic effects on pathogens like Candida species, it exhibits anti-inflammatory action by downregulating cytokines such as TNF-α and IL-6 in the host during infection. plos.orgnih.gov This suggests that part of its therapeutic benefit in fungal infections may come from modulating the host's immune response to the pathogen.
For other activities like the potential antitubercular effects, the mechanism is likely tied to the inhibition of specific microbial enzymes, a common mode of action for many quinoxaline-based antimicrobials. jocpr.comelsevierpure.com The precise molecular targets for this compound across its full spectrum of activity remain an area for further detailed investigation.
Vii. Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Potency and Selectivity
The potency and selectivity of 2-Chloro-3-hydrazinylquinoxaline derivatives are heavily dependent on the chemical groups attached to the core structure. Modifications at the chloro and hydrazinyl positions, as well as the formation of fused ring systems, have been extensively explored to optimize biological activity.
In other heterocyclic systems, the substitution pattern of halogens also has a pronounced impact. Studies on organoruthenium 8-hydroxyquinoline (B1678124) complexes, for example, showed that changing the halogen from chloro to bromo and iodo resulted in noticeable shifts in NMR spectra, indicating electronic changes within the molecule. acs.org While this study is not on quinoxalines, it highlights the general principle that the nature of the halogen can fine-tune the electronic and, consequently, the biological properties of a compound. acs.org Symmetrically disubstituted chlorinated quinoxalines have demonstrated significant antibacterial activity. nih.gov
Table 1: Effect of Halogen Substitution on Biological Activity
| Compound/Series | Substitution | Effect on Activity | Reference |
|---|---|---|---|
| Quinoxaline (B1680401) Derivatives | Substitution of OCH₃ with Cl | Decreased anticancer activity | mdpi.com |
| Quinoxaline Derivatives | Halogen at C6/C7 | Increased activity | mdpi.com |
Influence of Hydrazinyl Moiety Derivatization (e.g., Hydrazone Formation)
The hydrazinyl group at the C3 position is a key functional handle for creating diverse libraries of derivatives, most notably hydrazones. The condensation of the hydrazinyl moiety with various aldehydes and ketones yields Schiff bases (hydrazones), which often exhibit enhanced or altered biological activities. nih.gov
Quinoxaline derivatives possessing a hydrazone moiety have been designed and screened for anti-inflammatory and antioxidant activities. researchgate.net For example, a series of quinoxaline-based hydrazones showed promising in-vitro anti-inflammatory activity. researchgate.net Similarly, hydrazones derived from quinoxaline have been reported for their antimicrobial effects. nih.gov The introduction of different aromatic aldehydes to form hydrazones allows for the exploration of a wide chemical space, where the nature of the substituent on the aromatic ring of the hydrazone can significantly modulate potency. Some studies have indicated that the conversion of a hydrazine (B178648) to a hydrazone can sometimes lead to reduced antibacterial activity compared to the parent symmetrically disubstituted quinoxalines. nih.gov However, in other cases, specific hydrazone derivatives have shown considerable antifungal activity. nih.gov
Table 2: Biological Activity of Hydrazinyl and Hydrazone Derivatives
| Compound Type | Modification | Observed Activity | Reference |
|---|---|---|---|
| Quinoxaline Hydrazones | Formation from hydrazinyl moiety | Anti-inflammatory, Antioxidant, Antimicrobial | researchgate.netnih.gov |
| Asymmetrically Substituted Hydrazones | Condensation with aromatic aldehydes | Reduced antibacterial activity compared to symmetrical precursors | nih.gov |
Role of Fused Ring Systems (e.g., Triazoloquinoxalines)
The hydrazinyl group of this compound is a versatile precursor for the synthesis of fused heterocyclic systems, such as mdpi.comacs.orgekb.egtriazolo[4,3-a]quinoxalines. This is typically achieved through cyclization reactions. researchgate.netarcjournals.org These fused systems often exhibit distinct and potent biological activities.
For instance, a series of 1,2,4-triazolo[4,3-a]quinoxalines were synthesized and evaluated for their antimicrobial activity. researchgate.net The nature of the substituent at the 1 and 4 positions of the triazoloquinoxaline system was found to significantly affect the biological activity. arcjournals.org In one study, a derivative with a phenyl group at position 1 and a methyl group at position 4 of the triazoloquinoxaline ring showed potent antibacterial activity, equipotent to ampicillin (B1664943) against certain strains. researchgate.net The cyclization to form ditriazolo quinoxaline derivatives, however, sometimes resulted in a loss of activity, suggesting that the specific heterocyclic system is crucial. arcjournals.org
Furthermore, quinoxaline derivatives fused with a triazole ring have shown excellent anticancer potency against leukemia cell lines. mdpi.com In these hybrids, the linker connecting the quinoxaline and triazole rings was found to be critical; an aliphatic linker was essential for high activity, while a direct nitrogen linker decreased it. mdpi.com
Table 3: Activity of Fused Triazoloquinoxaline Systems
| Fused System | Key Structural Feature | Biological Activity | Reference |
|---|---|---|---|
| mdpi.comacs.orgekb.egTriazolo[4,3-a]quinoxalines | Phenyl at C1, Methyl at C4 | Potent antibacterial activity | researchgate.net |
| Ditriazolo quinoxalines | Cyclized structure | Loss of antimicrobial activity | arcjournals.org |
Stereochemical Influences on Activity
While specific studies focusing solely on the stereochemistry of this compound are not prevalent in the reviewed literature, the principles of stereochemistry are fundamental in medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets like enzymes and receptors. For many classes of drugs, one enantiomer is significantly more active than the other (eutomer vs. distomer). Although detailed stereochemical SAR for this specific compound is not provided in the search results, it is a critical aspect that would be considered in advanced drug development. For instance, in the broader class of quinoxaline derivatives, the stereochemistry of substituents, such as in the pyrrolidinyl ring of PQ-10, is crucial for its activity. mdpi.com
Pharmacophoric Features for Target Binding
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For quinoxaline derivatives, several pharmacophoric models have been proposed, particularly for their anticancer activity via kinase inhibition.
For inhibitors of VEGFR-2, a key target in angiogenesis, the following features are considered essential:
A heterocyclic moiety: The quinoxaline ring itself often serves as a crucial heterocyclic unit that forms hydrogen bonds within the hinge region of the ATP binding site. ekb.eg
A spacer group: An appropriate linker is needed to span the distance between the hinge region and the DFG (Asp-Phe-Gly) domain of the kinase. ekb.eg
Hydrogen bond donors and acceptors: These are required on the pharmacophore moiety to interact with key amino acid residues in the active site, such as ASP 1044 and GLU 883. ekb.eg
A hydrophobic moiety: This part of the molecule interacts with the allosteric hydrophobic pocket of the ATP binding site. ekb.eg
The quinoxaline scaffold is considered bioisosteric to other important heterocycles like the quinazoline (B50416) ring found in known DPP-4 inhibitors, suggesting it can fit into similar binding pockets. nih.gov The sulfonamide moiety (–SO₂NH₂) is another important pharmacophore that can be incorporated into quinoxaline derivatives to enhance binding through hydrogen bonds. nih.gov
Table 4: Key Pharmacophoric Features for Quinoxaline Derivatives
| Target | Pharmacophoric Feature | Role in Binding | Reference |
|---|---|---|---|
| VEGFR-2 | Quinoxaline Ring | H-bond in hinge region | ekb.eg |
| VEGFR-2 | Spacer Group | Spans DFG domain and hinge | ekb.eg |
| VEGFR-2 | H-bond donors/acceptors | Interaction with key residues (ASP 1044, GLU 883) | ekb.eg |
| VEGFR-2 | Hydrophobic Moiety | Interaction with hydrophobic pocket | ekb.eg |
Viii. Future Research Directions and Therapeutic Prospects
Development of Novel 2-Chloro-3-hydrazinylquinoxaline Analogs with Enhanced Efficacy
The development of novel analogs from the this compound scaffold is a primary avenue for future research. The core structure, featuring a reactive chlorine atom and a hydrazinyl group, is highly amenable to chemical modification. vulcanchem.com The goal is to synthesize derivatives with improved potency, selectivity, and favorable pharmacokinetic profiles.
Research has shown that strategic modifications can significantly impact biological activity. For instance, creating derivatives by reacting the hydrazinyl moiety to form heterocyclic rings like tetrazolo[1,5-a]quinoxalines has yielded compounds with potent antitumor activity, in some cases exceeding that of the reference drug doxorubicin. nih.gov Structure-activity relationship (SAR) studies have provided valuable insights; for example, the introduction of an aliphatic linker at the third position of the quinoxaline (B1680401) ring has been found to be essential for activity against certain leukemia cell lines. mdpi.com Conversely, replacing an electron-releasing group like a methoxy (B1213986) group with an electron-withdrawing group such as chlorine can decrease anticancer activity, highlighting the subtle electronic effects that govern efficacy. mdpi.com
Future efforts will likely focus on:
Systematic SAR studies: Exploring a wide range of substituents on the quinoxaline and phenyl rings to build a comprehensive understanding of how different functional groups influence activity.
Bioisosteric replacement: Substituting key functional groups with others that have similar physical or chemical properties to enhance target binding or improve metabolic stability.
Fragment-based drug design: Using computational and experimental screening of smaller molecular fragments to build novel, highly potent inhibitors. nih.gov
Table 1: Research Findings on Quinoxaline Analogs
| Derivative Class | Key Structural Features | Observed Biological Activity | Reference |
|---|---|---|---|
| Tetrazolo[1,5-a]quinoxalines | Fusion of a tetrazole ring via the hydrazinyl group. | High inhibitory effects against multiple tumor cell lines. | nih.gov |
| Triazole-Quinoxalines | Triazole ring linked via an aliphatic chain at position 3. | Excellent potency against Ty-82 and THP-1 leukemia cell lines. | mdpi.com |
| Imidazole-Quinoxalines | Substituted imidazole (B134444) moiety. | A derivative with an o,o-dimethoxyphenyl group showed excellent activity against A375 melanoma cells. | mdpi.com |
Exploration of Combination Therapies
Combining this compound or its analogs with existing therapeutic agents is a promising strategy to enhance efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of each agent. The rationale for combination therapy is rooted in attacking diseases through multiple, often complementary, mechanisms of action.
For instance, in oncology, kinase inhibitors are frequently used in cancer therapy. nih.gov A potential future direction would be to combine a quinoxaline-based kinase inhibitor with agents that induce oxidative stress, such as low-dose hydrogen peroxide, to achieve synergistic toxicity in cancer cells. nih.gov In the context of infectious diseases, evaluating the synergistic effects of this compound with established antibiotics like penicillin is a critical area of investigation. plos.org Such studies would need to include resistance assays to ensure the long-term effectiveness of the combination. plos.org The ultimate goal is to develop regimens that are more effective than monotherapy, particularly against resistant strains of pathogens or aggressive cancers.
In-depth Mechanistic Investigations
While preliminary studies have pointed to several possible mechanisms of action, a deeper understanding is crucial for rational drug design and identifying the most relevant therapeutic applications. Current evidence suggests that quinoxaline derivatives can exert their effects through various pathways.
Some proposed mechanisms include:
Inhibition of DNA Synthesis: The planar aromatic structure of the quinoxaline ring may allow it to intercalate with DNA, thereby inhibiting replication and transcription. plos.orgnih.gov
Generation of Reactive Oxygen Species (ROS): The compound may promote the production of ROS, leading to oxidative stress and subsequent cell death. plos.org
Kinase Inhibition: Quinoxaline derivatives have been identified as potent inhibitors of various kinases, such as Apoptosis signal-regulating kinase 1 (ASK1), Janus kinase 3 (Jak-3), and the mammalian target of rapamycin (B549165) (mTOR), which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. nih.govnih.gov
Cell Cycle Arrest: Certain quinoline-hydrazide derivatives have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 protein, a key regulator of cell cycle progression. nih.gov
Future mechanistic studies should employ a range of modern molecular biology and biochemical techniques to elucidate the precise molecular targets and pathways affected by this compound and its analogs.
Preclinical Development and Translational Research Considerations
Translating a promising compound from the laboratory to the clinic requires a rigorous preclinical development program. For this compound, this involves comprehensive in vitro and in vivo evaluation.
Initial in vitro studies have demonstrated the compound's efficacy against a panel of human cancer cell lines, including colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7). rsc.orgresearchgate.net Furthermore, it has shown noteworthy effectiveness against various fungal species, particularly Candida krusei. nih.gov
The next critical step is extensive in vivo testing. A murine model of oral candidiasis has already been used to demonstrate the in vivo efficacy of this compound, highlighting its potential as a viable treatment option for fungal infections. plos.orgnih.gov Future preclinical work must expand upon these findings by:
Establishing comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiles.
Conducting toxicology studies in relevant animal models to identify any potential liabilities.
Evaluating efficacy in a broader range of animal models for various diseases, including different types of cancer and infectious diseases.
Potential for Drug Repurposing
Drug repurposing, the process of identifying new uses for existing or failed drugs, offers a significantly faster and more cost-effective path to approval compared to traditional drug development. youtube.com Quinoxaline derivatives, as a class, are prime candidates for repurposing. rsc.org Many have been initially investigated for one indication, such as cancer, but their properties suggest potential in other areas, like antiviral therapy. nih.govrsc.org
The inherent biological activity of the quinoxaline scaffold against a wide range of targets makes it suitable for this approach. For example, the same properties that make certain quinoxalines effective in oncology are being re-examined for their utility in inhibiting viral processes. rsc.org The discovery of a new antifungal application for a compound like this compound could help address the shortage in new drug discovery for infectious diseases. plos.org The process of repurposing is accelerated because preclinical and early clinical data on safety and tolerability are often already available, increasing the probability of success. youtube.com
Integration with Advanced Delivery Systems
The therapeutic efficacy of this compound can be significantly enhanced through the use of advanced drug delivery systems. These systems can improve solubility, increase bioavailability, and enable targeted delivery to the site of action, thereby maximizing therapeutic effects while minimizing systemic exposure and potential side effects.
A tangible example of this is the formulation of this compound into a hydrogel. plos.org Researchers prepared a 1% w/w hydrogel using hydroxypropyl methylcellulose (B11928114) (HPMC) for the topical treatment of oral candidiasis. plos.org This approach ensures that the drug is delivered directly to the infected area, maintaining a high local concentration for a sustained period.
Future research could explore other advanced delivery platforms, such as:
Nanoparticle formulations (e.g., liposomes, polymeric nanoparticles): To improve systemic delivery for treating cancers or systemic infections.
Microneedle arrays: For transdermal delivery.
Targeted drug conjugates: Linking the quinoxaline molecule to a ligand that specifically binds to receptors overexpressed on cancer cells or pathogens.
By integrating the compound with these sophisticated delivery technologies, its full therapeutic potential can be more effectively realized.
Q & A
Q. What preclinical toxicity assessments are critical before advancing to clinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
